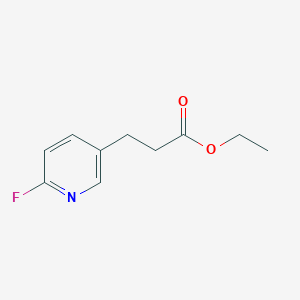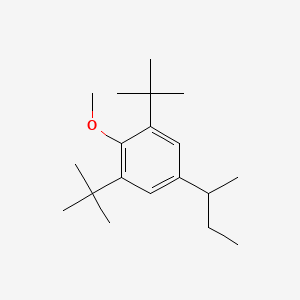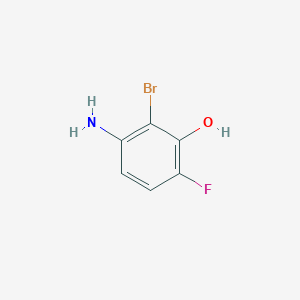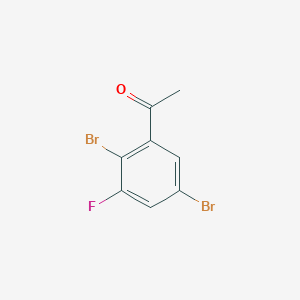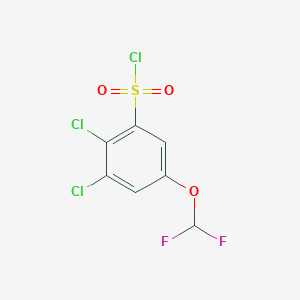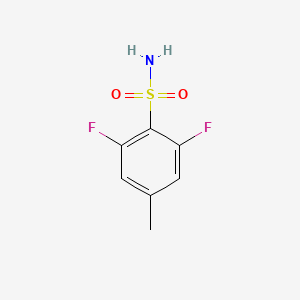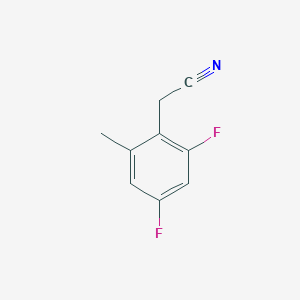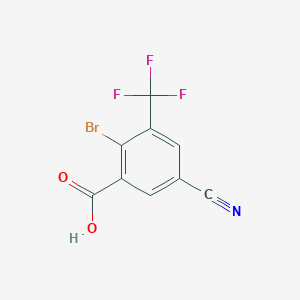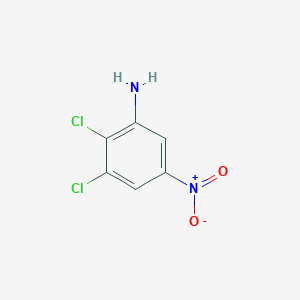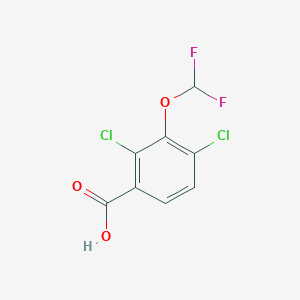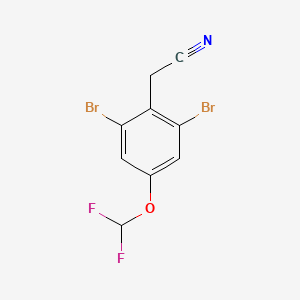
2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile
描述
2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile: is a chemical compound with the molecular formula C8H4Br2F2NO. It is known for its high reactivity and selectivity, making it a valuable building block in various chemical syntheses . The compound has a molecular weight of 340.95 g/mol and is often used in research and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile typically involves the bromination of a precursor compound followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions: 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
科学研究应用
Chemistry: 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of difluoromethoxy and bromine groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its high reactivity makes it suitable for applications in the development of advanced materials and chemical intermediates .
作用机制
The mechanism by which 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile exerts its effects is primarily through its reactivity with other chemical species. The bromine atoms and the difluoromethoxy group can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
2,4-Dibromo-6-(difluoromethoxy)phenol: This compound is similar in structure but contains a hydroxyl group instead of a nitrile group.
2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for specific synthetic applications where these functionalities are desired .
属性
IUPAC Name |
2-[2,4-dibromo-6-(difluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2NO/c10-5-3-7(11)6(1-2-14)8(4-5)15-9(12)13/h3-4,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWQJHWSFKAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)CC#N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



